1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide
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Overview
Description
1-Acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
The synthesis of 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction, such as the aza Paternò–Büchi reaction, which involves the reaction of an imine with an alkene under photochemical conditions.
Functionalization: Subsequent functionalization of the azetidine ring involves introducing the acetyl and carbamoylphenyl groups.
Industrial Production: Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-Acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a small-molecule inhibitor in cancer therapy.
Biological Research: The compound’s ability to interact with specific molecular targets makes it valuable in studying cellular processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets:
STAT3 Inhibition: The compound inhibits the STAT3 pathway by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding.
Pathways Involved: By inhibiting STAT3, the compound affects various cellular pathways, including those related to inflammation, immune response, and cancer progression.
Comparison with Similar Compounds
1-Acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives:
Properties
IUPAC Name |
1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)16-6-9(7-16)13(19)15-11-5-3-2-4-10(11)12(14)18/h2-5,9H,6-7H2,1H3,(H2,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECDVFMSPKTWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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